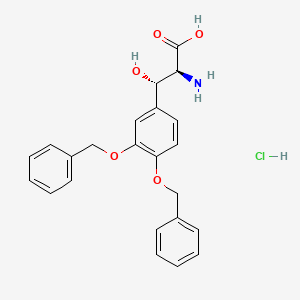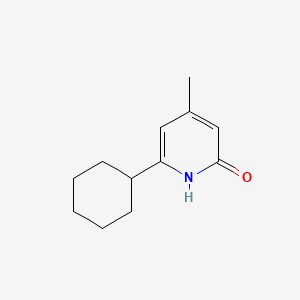
N-Déshydroxy Ciclopirox
Vue d'ensemble
Description
6-Cyclohexyl-4-methyl-2(1H)-pyridone, also known as 6-Cyclohexyl-4-methyl-2(1H)-pyridone, is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.274. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclohexyl-4-methyl-2(1H)-pyridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclohexyl-4-methyl-2(1H)-pyridone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent antifongique
“N-Déshydroxy Ciclopirox” est un agent antifongique topique . Il appartient à la classe chimique des hydroxypyridones et n'est pas lié aux azoles ou à toute autre classe d'agents antifongiques . Son profil antimicrobien comprend presque tous les dermatophytes, levures et moisissures cliniquement pertinents, ce qui le rend plus large que la plupart des autres antifongiques .
Administration de médicaments anticancéreux
“this compound” a été étudié pour son potentiel dans les systèmes d'administration de médicaments . Plus précisément, il a été étudié pour ses effets d'adsorption sur les nanotubes de carbone (CNT) en tant que facteur d'administration de médicaments . Cette recherche suggère que les CNT peuvent être considérés comme un système d'administration de médicaments pour le transport de “this compound” en tant que médicament anticancéreux dans les systèmes biologiques .
Traitement antifongique
“this compound” a été utilisé dans le traitement de diverses maladies fongiques . Il a été étudié pour son utilisation dans le traitement des mycoses, de la dermatite, des mycoses superficielles et d'autres affections causées par des champignons pathogènes .
Synthèse organique
“6-Cyclohexyl-4-methyl-2H-pyran-2-one” a été utilisé dans une variété d'expériences, allant de la synthèse organique au développement de médicaments. Il a été étudié pour sa réactivité en synthèse chimique.
Études électrochimiques
“6-Cyclohexyl-4-methyl-2H-pyran-2-one” a été étudié pour ses performances anticorrosives sur l'acier doux en milieu acide. Ces études suggèrent que ces dérivés montrent des résultats prometteurs pour la protection des surfaces en acier.
Électrocatalyse et réactions multicomposants
“6-Cyclohexyl-4-methyl-2H-pyran-2-one” a été utilisé dans des transformations électrocatalytiques conduisant à la formation d'échafaudages pyrano [4,3-b]pyran et de coumarines 3-acétoacétylées substituées. Ces procédés sont reconnus pour leur efficacité et leur potentiel dans les applications biomédicales.
Applications d'aromatisation du tabac
<a data-citationid="631b76d6-7015-6a5b-5762-6b74e0a6b38a-44-group" h="ID=SERP,5015.1" href
Mécanisme D'action
Target of Action
N-Deshydroxy Ciclopirox, also known as 6-Cyclohexyl-4-methylpyridin-2(1H)-one or 6-Cyclohexyl-4-methyl-2(1H)-pyridone, is a broad-spectrum antifungal agent . Its primary targets are a variety of fungal organisms, including dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . These organisms are responsible for various types of fungal infections, making N-Deshydroxy Ciclopirox a valuable tool in the treatment of these conditions.
Mode of Action
The compound’s mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . Unlike other antifungals, which affect sterol synthesis, N-Deshydroxy Ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe 3+ and Al 3+ . This unique mode of action allows it to disrupt the normal functioning of the targeted fungal organisms, leading to their eventual elimination.
Biochemical Pathways
The chelation of polyvalent metal cations by N-Deshydroxy Ciclopirox affects various biochemical pathways within the fungal organisms. This results in the inhibition of the metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . The disruption of these pathways leads to the accumulation of peroxides and other harmful substances within the cell, causing cell damage and death.
Pharmacokinetics
It is known that the compound is used topically, suggesting that its absorption into the systemic circulation is likely minimal
Result of Action
The result of N-Deshydroxy Ciclopirox’s action is the effective elimination of the targeted fungal organisms. By disrupting essential biochemical pathways and causing cell damage, the compound effectively treats various types of fungal infections . Additionally, N-Deshydroxy Ciclopirox also has antibacterial and anti-inflammatory properties, further enhancing its therapeutic effects .
Analyse Biochimique
Biochemical Properties
N-Deshydroxy Ciclopirox plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain fungal enzymes, thereby disrupting their metabolic processes . The compound binds to the active sites of these enzymes, preventing them from catalyzing essential biochemical reactions. Additionally, N-Deshydroxy Ciclopirox interacts with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
N-Deshydroxy Ciclopirox exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity and inhibits essential metabolic pathways, leading to cell death . In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in stress responses and apoptosis, thereby affecting cell survival and function.
Molecular Mechanism
The molecular mechanism of action of N-Deshydroxy Ciclopirox involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. Additionally, N-Deshydroxy Ciclopirox can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Deshydroxy Ciclopirox can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-Deshydroxy Ciclopirox remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-Deshydroxy Ciclopirox in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, it can cause adverse effects, such as cellular damage and toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is important to carefully monitor and adjust the dosage to minimize potential toxic effects.
Metabolic Pathways
N-Deshydroxy Ciclopirox is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . For example, it may inhibit key enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic intermediates. Additionally, N-Deshydroxy Ciclopirox can modulate the activity of enzymes involved in lipid metabolism, impacting cellular lipid homeostasis.
Transport and Distribution
Within cells and tissues, N-Deshydroxy Ciclopirox is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of N-Deshydroxy Ciclopirox can influence its activity and effectiveness in different cellular contexts.
Subcellular Localization
The subcellular localization of N-Deshydroxy Ciclopirox plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting energy production and metabolic processes. Understanding the subcellular localization of N-Deshydroxy Ciclopirox is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
6-cyclohexyl-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGUFDUEIADEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217901 | |
| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67587-24-0 | |
| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW34260O5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)

![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)
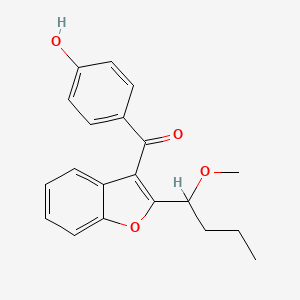
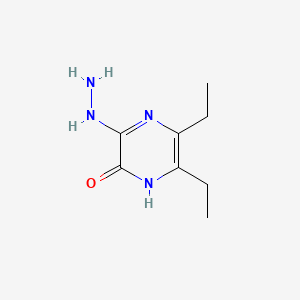
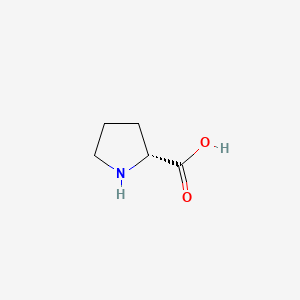

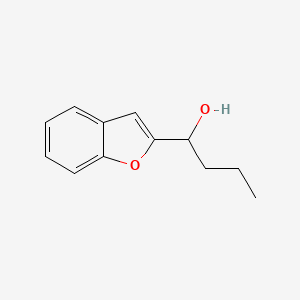
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)
